EP2 Receptor Selectivity Profile: Direct Comparison of 19(R)-OH PGE2 vs. PGE2 in Isolated Tissue Assays
In a comparative study, 19(R)-OH PGE2 (the 15(S)-epimer of the target compound) demonstrated pronounced selectivity for the EP2 receptor, unlike PGE2 which activates multiple prostanoid receptor subtypes non-selectively. In functional tissue preparations, PGE2 was equipotent at EP1, EP2, and EP3 receptors, whereas 19(R)-OH PGE2 exhibited greater potency in the EP2-receptor population and was devoid of activity at EP1, EP3, FP, TP, DP, and IP receptors [1].
| Evidence Dimension | Prostanoid Receptor Subtype Activation Profile |
|---|---|
| Target Compound Data | Selective agonist for EP2 receptor; no activity at EP1, EP3, FP, TP, DP, or IP receptors |
| Comparator Or Baseline | Prostaglandin E2 (PGE2): Equipotent agonist at EP1, EP2, and EP3 receptors; stimulates FP receptor |
| Quantified Difference | Qualitative shift from broad-spectrum (PGE2) to EP2-selective activation; complete loss of activity at five other prostanoid receptor subtypes |
| Conditions | Isolated tissue preparations: Guinea pig ileum (EP1), cat trachea (EP2), chick ileum (EP3), cat iris (FP), human platelets (TP, DP, IP) |
Why This Matters
This selectivity profile is critical for researchers aiming to isolate and study EP2 receptor-mediated signaling without confounding effects from other prostanoid receptors, making 19(R)-OH PGE2 a superior tool for receptor deconvolution studies.
- [1] Woodward, D. F., et al. (1993). Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins, 46(4), 371-383. View Source
